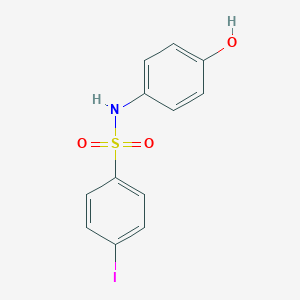
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide, also known as DOTBF, is a chemical compound that has been studied for its potential use in scientific research. DOTBF is a sulfonamide derivative that has been synthesized through a multi-step process. The compound has been found to have a unique mechanism of action and has shown promise in several areas of research.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is based on its ability to bind to and block the 5-HT6 receptor. The 5-HT6 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It has been implicated in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression. By blocking the 5-HT6 receptor, this compound has been found to modulate several neurotransmitter systems, including dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter systems and the inhibition of cancer cell growth. In neuroscience, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In cancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in lab experiments is its potency and selectivity for the 5-HT6 receptor. This makes it a useful tool for studying the role of the 5-HT6 receptor in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Orientations Futures
There are several future directions for research on 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide and related compounds. One area of research is the development of more potent and selective 5-HT6 receptor antagonists for use in neuroscience and drug discovery. Another area of research is the investigation of the potential therapeutic applications of this compound in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form 2,5-dimethoxyphenylacetonitrile. This compound is then reacted with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to form the corresponding imine. The imine is then reduced with sodium borohydride to form the corresponding amine, which is further reacted with 9-oxo-6,7,8,9-tetrahydrodibenzofuran-2-sulfonyl chloride to form this compound.
Applications De Recherche Scientifique
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been studied for its potential use in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent and selective antagonist of the 5-HT6 receptor, which has been implicated in several neurological disorders. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. In drug discovery, this compound has been used as a starting point for the development of novel compounds with improved activity and selectivity.
Propriétés
Formule moléculaire |
C20H19NO6S |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO6S/c1-25-13-7-9-17(26-2)19(11-13)28(23,24)21-12-6-8-16-14(10-12)20-15(22)4-3-5-18(20)27-16/h6-11,21H,3-5H2,1-2H3 |
Clé InChI |
AIPCQWNZIUQADU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
